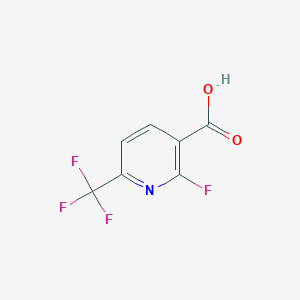

2-Fluoro-6-(trifluoromethyl)nicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-6-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO2/c8-5-3(6(13)14)1-2-4(12-5)7(9,10)11/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIXAAQLXVLZXBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Fluoro-6-(trifluoromethyl)nicotinic acid synthesis protocol

Technical Guide: Synthesis of 2-Fluoro-6-(trifluoromethyl)nicotinic Acid

Part 1: Executive Technical Summary

This compound is a high-value fluorinated pyridine scaffold used critically in the development of agrochemicals (e.g., SDHI fungicides) and pharmaceuticals (e.g., kinase inhibitors). The structural combination of the 2-fluoro substituent and the 6-trifluoromethyl group imparts unique physicochemical properties:

-

Metabolic Stability: The CF₃ group blocks metabolic oxidation at the 6-position.[1]

-

Reactivity: The 2-fluoro group is highly activated for SNAr reactions, serving as a "handle" for introducing complex amines or ethers later in the drug discovery cascade.[1]

-

Lipophilicity: The fluorinated motif modulates logP, improving membrane permeability.[1]

This guide details the Halogen Exchange (Halex) route as the primary scalable protocol, chosen for its robustness and use of accessible precursors.[1] A secondary Directed Ortho-Metallation (DoM) route is provided for high-precision laboratory-scale synthesis.[1]

Part 2: Retrosynthetic Analysis

To design the optimal synthesis, we disconnect the target molecule based on bond lability and commercial availability of precursors.[1]

Strategic Disconnection: The C2–F bond is best formed via nucleophilic aromatic substitution (SNAr) on a chloride precursor.[1] The C3–COOH bond is stable but can be derived from an ester to facilitate the SNAr step.[1]

Pathway Logic:

-

Precursor 1: Ethyl 2-fluoro-6-(trifluoromethyl)nicotinate (Ester facilitates SNAr).[1]

-

Precursor 2: Ethyl 2-chloro-6-(trifluoromethyl)nicotinate (Substrate for Halex).[1]

-

Starting Material: 2-Chloro-6-(trifluoromethyl)nicotinic acid (Commercially available, CAS 280566-71-0).[1]

Figure 1: Retrosynthetic disconnection strategy prioritizing the Halex reaction.

Part 3: Primary Synthesis Protocol (Scalable Halex Route)

This route is preferred for scale-up (>10g) due to the avoidance of cryogenic conditions and organolithiums.

Phase 1: Esterification

Objective: Protect the carboxylic acid to prevent decarboxylation and improve solubility for the fluorination step.[1]

-

Reagents: 2-Chloro-6-(trifluoromethyl)nicotinic acid (1.0 eq), Thionyl Chloride (SOCl₂, 1.5 eq), Ethanol (excess).[1]

-

Solvent: Toluene or neat Ethanol.

Step-by-Step:

-

Charge 2-Chloro-6-(trifluoromethyl)nicotinic acid (50.0 g, 221 mmol) into a round-bottom flask equipped with a reflux condenser and scrubber (for HCl/SO₂).

-

Add anhydrous Ethanol (250 mL).

-

Add Thionyl Chloride (24 mL, 331 mmol) dropwise at 0°C. Caution: Exothermic.

-

Heat to reflux (80°C) for 4 hours. Monitor via TLC/HPLC for consumption of acid.[1][4]

-

Concentrate the mixture under reduced pressure to remove excess EtOH and SOCl₂.

-

Dissolve residue in EtOAc (200 mL), wash with Sat. NaHCO₃ (2 x 100 mL) to remove residual acid.[1]

-

Dry over MgSO₄, filter, and concentrate.

-

Yield: ~95% (Ethyl 2-chloro-6-(trifluoromethyl)nicotinate).[1]

Phase 2: The Halex Reaction (Critical Step)

Objective: Nucleophilic displacement of Chloride by Fluoride.[1] Mechanism: SNAr. The electron-withdrawing CF₃ (para to leaving group) and Ester (ortho to leaving group) activate the ring.[1]

-

Reagents: Ethyl 2-chloro-6-(trifluoromethyl)nicotinate (1.0 eq), Potassium Fluoride (Spray-dried, 2.0 eq), 18-Crown-6 (0.05 eq) or Tetraphenylphosphonium bromide (catalytic).[1]

-

Solvent: Sulfolane or DMSO (Anhydrous).[1]

Step-by-Step:

-

Drying: Dry Potassium Fluoride (KF) at 150°C under high vacuum for 4 hours prior to use.[1] Critical: Water kills this reaction.[1]

-

In a dry pressure vessel or reactor, dissolve the chloro-ester (53.0 g, 210 mmol) in anhydrous Sulfolane (200 mL).

-

Add the dried KF (24.4 g, 420 mmol) and 18-Crown-6 (2.8 g, 10 mmol).

-

Heat the mixture to 130°C under Nitrogen atmosphere.

-

Stir vigorously for 6–12 hours. Monitor by GC-MS or HPLC.[1] (Target >98% conversion).

-

Workup: Cool to room temperature. Pour reaction mixture into Ice Water (1 L).

-

Extract with Diethyl Ether or MTBE (3 x 300 mL). (Sulfolane remains in water phase).[1]

-

Wash organic layer with Water (3x) and Brine (1x).[1]

-

Concentrate to yield the crude fluoro-ester.[1]

-

Yield: ~80-85%.

Phase 3: Saponification (Hydrolysis)

Objective: Deprotect the ester to yield the final acid.[1]

-

Reagents: Fluoro-ester (from Phase 2), Lithium Hydroxide (LiOH[1]·H₂O, 2.0 eq).

-

Solvent: THF/Water (3:1).[1]

Step-by-Step:

-

Dissolve the crude Ethyl 2-fluoro-6-(trifluoromethyl)nicotinate (40.0 g, 168 mmol) in THF (200 mL).

-

Add a solution of LiOH[1]·H₂O (14.1 g, 336 mmol) in Water (65 mL) dropwise at 0°C.

-

Stir at Room Temperature for 2–3 hours. Avoid heating to prevent hydrolysis of the C2-F bond (yielding the 2-hydroxy impurity).[1]

-

Concentrate THF under reduced pressure.

-

Acidify the aqueous residue carefully with 2N HCl to pH 2–3.[1] The product will precipitate.[1][5]

-

Dry in a vacuum oven at 45°C.

-

Final Yield: ~90% for this step.

Part 4: Alternative Route (Directed Ortho-Metallation)

Best for: Lab-scale synthesis (<5g) or when the chloro-precursor is unavailable.[1]

Concept: The 2-Fluoro and 6-Trifluoromethyl groups direct lithiation to the 3-position (ortho to F).[1]

-

Start: 2-Fluoro-6-(trifluoromethyl)pyridine.

-

Reagent: LDA (Lithium Diisopropylamide), 1.1 eq, -78°C, THF.

-

Electrophile: Dry CO₂ gas (bubbled) or Dry Ice.[1]

-

Protocol:

-

Pros/Cons: High atom economy, but requires cryogenic handling and strict moisture exclusion.[1]

Part 5: Critical Process Parameters & Data

| Parameter | Specification | Rationale |

| KF Water Content | < 1000 ppm | Water forms HF and inhibits SNAr; promotes hydroxylation by-products.[1] |

| Halex Temperature | 120–140°C | Below 120°C: Reaction is sluggish.[1] Above 150°C: Decomposition/Tarry polymers.[1] |

| Hydrolysis pH | pH 2–3 (Endpoint) | Ensures full protonation of the carboxylic acid for precipitation.[1] |

| Solvent (Halex) | Sulfolane/DMSO | High dielectric constant is required to dissociate KF ion pairs.[1] |

Workflow Diagram:

Figure 2: Process flow for the 3-step synthesis from 2-chloro-6-(trifluoromethyl)nicotinic acid.

Part 6: Safety & Handling (E-E-A-T)

-

Fluoride Risks: The Halex reaction can generate trace Hydrogen Fluoride (HF) if moisture is present.[1] Always operate with calcium gluconate gel available.[1]

-

Pressure: The Halex reaction is performed at high temperature; ensure the reactor is rated for the vapor pressure of the solvent/substrate mixture.

-

Toxicity: Fluorinated pyridines are potential skin irritants and may have specific organ toxicity.[1] Use full PPE (nitrile gloves, face shield).

-

Waste: Dispose of fluoride-containing aqueous waste separately from standard organic waste.

References

-

Synthesis of Trifluoromethylpyridines: Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.[1][6] Source: Journal of Pesticide Science, 2020.[1] URL:[Link][1]

-

Halex Reaction Methodology: Title: Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors.[1] Source: ResearchGate (Snippet derived).[1][7] URL:[Link]

-

General Halex Process Patent (Analogous Chemistry): Title: Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds (WO2015151116A2).[1] Source: Google Patents.[1] URL:[1]

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemscene.com [chemscene.com]

- 3. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]

- 4. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]

- 5. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 6. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 2-Fluoro-6-(trifluoromethyl)nicotinic Acid

Abstract

This document provides a comprehensive technical overview of the solubility characteristics of 2-Fluoro-6-(trifluoromethyl)nicotinic acid (CAS 501663-90-9), a key building block in contemporary medicinal chemistry. Solubility is a critical physicochemical parameter that profoundly influences the developability of active pharmaceutical ingredients (APIs). Understanding and accurately quantifying the solubility of this fluorinated pyridine derivative is paramount for its effective application in drug discovery, from initial screening to formulation development. This guide consolidates available solubility data, details the underlying physicochemical principles, and presents a robust, field-proven protocol for its empirical determination.

Introduction: The Significance of Fluorinated Nicotinic Acids

This compound is a specialized chemical compound belonging to a class of fluorinated building blocks increasingly utilized in the synthesis of novel therapeutic agents.[1][2] The incorporation of fluorine and trifluoromethyl groups into organic molecules can significantly modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity. Nicotinic acid derivatives, in particular, are prevalent scaffolds in pharmaceuticals.[2]

A compound's therapeutic efficacy is contingent not only on its pharmacological activity but also on its ability to reach the target site in the body at a sufficient concentration. Aqueous solubility is a primary determinant of this bioavailability. Poor solubility can lead to erratic absorption, underestimated toxicity in early assays, and significant formulation challenges, ultimately increasing the risk of late-stage attrition in the drug development pipeline.[3][4] Therefore, a thorough characterization of the solubility of building blocks like this compound is a foundational step in any rational drug design program.

Physicochemical Properties Influencing Solubility

The solubility of a compound is governed by its intrinsic chemical structure and the interplay of intermolecular forces between the solute and the solvent. For this compound, several key parameters provide a predictive framework for its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₄F₃NO₂ | TCI |

| Molecular Weight | 191.11 g/mol | TCI |

| Appearance | White to light yellow solid/powder | TCI |

| Melting Point | 193-199 °C | ChemicalBook, TCI[5] |

| pKa (Predicted) | 2.96 ± 0.10 | ChemicalBook[5] |

| XLogP3 (Predicted) | 1.3 | PubChem[6] |

The molecule possesses a carboxylic acid group, making it an acidic compound. The predicted pKa of ~2.96 indicates that its charge state, and therefore its aqueous solubility, will be highly dependent on the pH of the medium.[5] At pH values above the pKa, the carboxylic acid will be deprotonated to its more soluble carboxylate form. The trifluoromethyl group increases lipophilicity, which tends to decrease aqueous solubility.

Quantitative Solubility Data

Publicly available, quantitative solubility data for this compound is limited. However, qualitative descriptions from chemical suppliers provide a foundational understanding.

| Solvent | Solubility Description | Source |

| Methanol | Soluble | TCI |

| Acetonitrile | Slightly Soluble | ChemicalBook[5] |

Note: "Slightly Soluble" and "Soluble" are qualitative terms. For drug development, precise quantitative measurement is essential.

The lack of extensive public data necessitates a reliable in-house method for determining solubility in various pharmaceutically relevant media.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

To ensure accuracy and reproducibility, the equilibrium or thermodynamic solubility should be determined. The shake-flask method, often considered the "gold standard," is the most reliable approach for this measurement.[7][8] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[9] The subsequent concentration analysis is performed by High-Performance Liquid Chromatography (HPLC), which offers high specificity and can distinguish the analyte from any impurities or degradants.[7]

Rationale for Method Selection

-

Thermodynamic Equilibrium: Unlike kinetic solubility assays which can overestimate solubility by starting from a DMSO stock, the shake-flask method measures the true equilibrium state, which is more representative of in vivo conditions.[4][10]

-

Accuracy: By ensuring an excess of solid material is present, the method guarantees that the solution is fully saturated.[11]

-

Specificity of HPLC: HPLC analysis allows for precise quantification and verification that the measured concentration corresponds to the intact parent compound, not a degradation product.[7]

Step-by-Step Methodology

-

Preparation of Media: Prepare the desired aqueous buffers (e.g., Phosphate-Buffered Saline pH 7.4, Acetate Buffer pH 4.5) and filter through a 0.45 µm filter.[12]

-

Compound Addition: Add an excess amount of solid this compound to a glass vial. An amount sufficient to be visible at the end of the experiment (e.g., 1-2 mg) in 1 mL of solvent is typically adequate. The key is to ensure solid remains, confirming saturation.[8]

-

Equilibration: Add the prepared solvent (e.g., 1.0 mL) to the vial. Seal the vial tightly. Place the vial in a shaker or rotator set to a consistent agitation speed (e.g., 850 rpm) in a temperature-controlled environment (e.g., 25°C).[12]

-

Equilibrium Confirmation: Allow the suspension to equilibrate for at least 24 hours.[10] To ensure equilibrium has been reached, take samples at multiple time points (e.g., 24h and 48h). If the measured concentrations are consistent, equilibrium is confirmed.[7]

-

Sample Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the saturated solution from the undissolved solid. This is best achieved by filtering the supernatant through a low-binding filter (e.g., 0.22 µm PVDF). Centrifugation followed by careful removal of the supernatant is an alternative.[4]

-

Sample Preparation for HPLC: Dilute the filtered supernatant with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

HPLC Analysis & Quantification:

-

Develop a specific HPLC method capable of resolving the analyte.

-

Prepare a series of calibration standards of this compound of known concentrations in the mobile phase.

-

Inject the standards to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the prepared sample from step 6.

-

Quantify the concentration in the sample by interpolating its peak area from the calibration curve, accounting for the dilution factor.

-

Self-Validation and System Trustworthiness

-

pH Measurement: For buffered systems, verify the pH of the final saturated solution to ensure the compound did not alter the buffer's pH.[7]

-

Mass Balance: A portion of the remaining solid can be analyzed (e.g., by DSC or XRPD) to check for any changes in solid form (polymorphism) during the experiment.

-

Reproducibility: The experiment should be performed in at least duplicate to ensure the results are reproducible.[12]

Visualization of Experimental Workflow

The following diagram outlines the critical steps in the thermodynamic solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While published quantitative data is sparse, the physicochemical profile of this compound suggests pH-dependent aqueous solubility. For researchers and drug development professionals, relying on qualitative descriptors is insufficient. The implementation of a robust, validated protocol, such as the shake-flask method coupled with HPLC analysis, is imperative for generating the high-quality, reliable solubility data needed to make informed decisions in the progression of new chemical entities. This foundational data underpins successful lead optimization and formulation design, mitigating risks and paving the way for the development of effective therapeutics.

References

-

6-(Trifluoromethyl)nicotinic acid. PubChem, National Center for Biotechnology Information. [Link]

-

Compound solubility measurements for early drug discovery. Chemspace. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

-

Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

-

The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. National Center for Biotechnology Information. [Link]

-

Can anyone tell me how to perform equilibrium solubility studies step by step practically?. ResearchGate. [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. ossila.com [ossila.com]

- 3. bmglabtech.com [bmglabtech.com]

- 4. Aqueous Solubility Assay - Enamine [enamine.net]

- 5. 6-(Trifluoromethyl)nicotinic acid CAS#: 231291-22-8 [m.chemicalbook.com]

- 6. 6-(Trifluoromethyl)nicotinic acid | C7H4F3NO2 | CID 2777551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. researchgate.net [researchgate.net]

- 9. sciforum.net [sciforum.net]

- 10. enamine.net [enamine.net]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

An In-depth Technical Guide to the NMR Spectral Analysis of 2-Fluoro-6-(trifluoromethyl)nicotinic acid

Introduction

In the landscape of modern drug discovery and materials science, fluorinated organic molecules have established a position of critical importance. The strategic introduction of fluorine atoms or trifluoromethyl groups into a molecular scaffold can profoundly alter its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. 2-Fluoro-6-(trifluoromethyl)nicotinic acid is a prime example of a versatile heterocyclic building block, embodying the structural motifs frequently sought in the synthesis of novel active pharmaceutical ingredients (APIs) and agrochemicals.[1]

The unambiguous structural elucidation of such compounds is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for this purpose. The presence of multiple NMR-active nuclei—¹H, ¹³C, and the highly sensitive ¹⁹F nucleus—provides a rich dataset for comprehensive characterization. This guide offers an in-depth analysis of the NMR spectral features of this compound, moving beyond simple data reporting to explain the causal relationships between molecular structure and spectral output. We will explore the nuances of chemical shifts and spin-spin coupling constants, providing a framework for researchers to confidently interpret their own data.

Molecular Structure and Key NMR-Active Nuclei

The foundational step in any spectral analysis is a thorough understanding of the molecule's structure. This compound is a substituted pyridine ring, an aromatic heterocycle. The numbering convention for the pyridine ring is critical for accurate spectral assignment.

Caption: Structure of this compound.

The molecule possesses three types of NMR-active nuclei essential for its characterization:

-

¹H (Proton): Spin = 1/2, Natural Abundance ≈ 99.98%. Provides information on the electronic environment of hydrogen atoms.

-

¹³C (Carbon-13): Spin = 1/2, Natural Abundance ≈ 1.1%. Forms the backbone of the molecule; its signals reveal the carbon framework.

-

¹⁹F (Fluorine-19): Spin = 1/2, Natural Abundance = 100%. A highly sensitive nucleus with a wide chemical shift range, making it an excellent probe for structural analysis.[2]

Experimental Protocol: A Self-Validating Workflow

A robust experimental design is crucial for obtaining high-quality, interpretable NMR data. The protocol described here is designed as a self-validating system, where data from multiple experiments corroborate each other for confident assignments.

Sample Preparation

The choice of solvent is the first critical decision. The solvent must dissolve the analyte and should have residual proton and carbon signals that do not overlap with the signals of interest. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often an excellent choice for carboxylic acids due to its ability to form hydrogen bonds, ensuring good solubility.

Protocol:

-

Weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).

-

Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved. A clear, homogeneous solution is required.

-

For quantitative analysis, a calibrated internal standard would be added at this stage.[3]

NMR Data Acquisition Workflow

A standard suite of 1D experiments provides the core information. For this molecule, ¹H, ¹³C{¹H}, and ¹⁹F experiments are essential.

Caption: Standard workflow for NMR data acquisition and analysis.

¹H NMR Spectral Analysis: Probing the Aromatic System

The ¹H NMR spectrum will reveal the two protons on the pyridine ring. Their chemical shifts and coupling patterns are highly informative.

-

Expected Signals: The structure has two aromatic protons, H4 and H5. The carboxylic acid proton (-COOH) will also be present, typically as a broad singlet at a very downfield chemical shift (>12 ppm), and its position can be concentration and temperature-dependent.

-

Chemical Shifts (δ): Both H4 and H5 are attached to an electron-deficient pyridine ring, further substituted with three potent electron-withdrawing groups (-F, -CF₃, -COOH). Consequently, their resonances are expected to be significantly downfield, likely in the range of 8.0-9.0 ppm.

-

Spin-Spin Coupling (J): The multiplicity of these signals is the key to assignment.

-

³J(H4-H5) Coupling: H4 and H5 are three bonds apart and will exhibit a standard ortho coupling, typically around 8-9 Hz. This will split both H4 and H5 into doublets.

-

J(H-F) Coupling: The protons will also couple to the fluorine nuclei.

-

H4 will show a four-bond coupling to the C2-Fluorine, ⁴J(H4-F), and a three-bond coupling to the CF₃ group, ³J(H4-F).

-

H5 will show a three-bond coupling to the C2-Fluorine, ³J(H5-F), and a four-bond coupling to the CF₃ group, ⁴J(H5-F).

-

-

Resulting Multiplicity: The combination of these couplings will result in complex multiplets. For example, H5 will be a doublet of doublets (or doublet of quartets if H-CF₃ coupling is resolved) due to coupling with H4 and the C2-Fluorine.

-

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale for Assignment |

| H5 | 8.2 - 8.6 | dd | ³J(H5-H4) ≈ 8-9³J(H5-F) ≈ 6-8 | Coupled to adjacent H4 and the ortho fluorine at C2. |

| H4 | 8.7 - 9.1 | d (broad) | ³J(H4-H5) ≈ 8-9⁴J(H4-CF₃) ≈ 1-3 | Coupled to adjacent H5 and shows smaller long-range coupling to the CF₃ group. |

| COOH | >12 | br s | - | Labile proton, broad signal, exchanges with D₂O. |

¹³C NMR Spectral Analysis: Mapping the Carbon Framework

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom. The key diagnostic feature is the splitting of these signals by the fluorine nuclei.

-

Expected Signals: Seven distinct signals are expected: five for the aromatic/heterocyclic carbons (C2-C6), one for the carboxylic acid carbon (-COOH), and one for the trifluoromethyl carbon (-CF₃).

-

Chemical Shifts (δ):

-

Aromatic Carbons: Expected in the 110-160 ppm region. Carbons directly attached to fluorine (C2) and nitrogen (C6) will be significantly affected.

-

Carboxylic Carbon: Typically found around 165-170 ppm.

-

Trifluoromethyl Carbon: Will appear as a quartet due to one-bond coupling with the three fluorine atoms, typically in the 120-130 ppm region.

-

-

¹³C-¹⁹F Coupling (JCF): This is the most powerful tool for assigning the carbon spectrum.

-

¹JCF: The one-bond coupling between a carbon and a fluorine is typically very large. We expect a large ¹J(C2-F) (≈ 240-260 Hz) and a large ¹J(C-F) for the CF₃ group (≈ 270-280 Hz).

-

²JCF: Two-bond couplings are also significant. C3 will be split by the C2-F (²J(C3-F) ≈ 20-30 Hz), and C6 will be split by the CF₃ group (²J(C6-F) ≈ 30-40 Hz).

-

³JCF and ⁴JCF: Longer-range couplings are smaller but often observable, providing further confirmation of assignments. For instance, C4 will show coupling to both the C2-F and the CF₃ group.

-

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted δ (ppm) | Multiplicity (from F-coupling) | Coupling Constants (JCF, Hz) |

| COOH | 164 - 168 | d | ³J(C-F) ≈ 3-5 |

| C2 | 158 - 162 | d | ¹J(C-F) ≈ 240-260 |

| C6 | 148 - 152 | q | ²J(C-F) ≈ 30-40 |

| C4 | 140 - 144 | dq | ²J(C-F) ≈ 15-20 (from C2-F)²J(C-F) ≈ 5-8 (from CF₃) |

| C5 | 120 - 125 | d | ³J(C-F) ≈ 4-6 |

| CF₃ | 118 - 122 | q | ¹J(C-F) ≈ 270-280 |

| C3 | 115 - 119 | d | ²J(C-F) ≈ 20-30 |

¹⁹F NMR Spectral Analysis: The Fluorine Perspective

¹⁹F NMR is highly sensitive and provides direct information about the electronic environment of the fluorine atoms.[4][5]

-

Expected Signals: Two signals are expected: one for the single fluorine atom at the C2 position and one for the three equivalent fluorine atoms of the trifluoromethyl group at the C6 position.

-

Chemical Shifts (δ):

-

Ar-F (C2-F): Aromatic fluorine signals can vary widely, but for a 2-fluoropyridine, a chemical shift in the range of -60 to -90 ppm (relative to CFCl₃ at 0 ppm) is expected.

-

-CF₃: Trifluoromethyl groups on an aromatic ring typically resonate in the range of -60 to -70 ppm.[6]

-

-

Spin-Spin Coupling:

-

The ¹⁹F signals will be split by the aromatic protons. These couplings are the same ones observed in the ¹H NMR spectrum, providing a crucial cross-validation.

-

C2-F signal: Will be split by H5 (³J(F-H5)) and potentially by H4 (⁴J(F-H4)).

-

-CF₃ signal: Will be split by H5 (⁴J(F-H5)) and H4 (³J(F-H4)).

-

Long-range ⁵J(F-F) coupling between the C2-F and the CF₃ group might be observable, but it is expected to be very small (< 2 Hz).

-

Table 3: Predicted ¹⁹F NMR Spectral Data

| Fluorine Group | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| C2-F | -65 to -85 | d | ³J(F-H5) ≈ 6-8 |

| -CF ₃ | -60 to -70 | s (or d) | ⁴J(F-H5) ≈ 1-3 |

Advanced 2D NMR for Unambiguous Assignment

While 1D NMR provides a wealth of information, complex structures benefit from 2D NMR experiments to definitively connect the signals and validate the assignments.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to. This would unequivocally link the H4 signal to the C4 signal and H5 to C5.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is exceptionally powerful for mapping the entire molecular framework. For example, the H5 proton would show correlations to C3, C4, and C6, confirming their positions relative to H5.

Caption: Key 2D NMR correlations for assigning the H5 proton.

Conclusion

The NMR spectral analysis of this compound is a quintessential example of how multi-nuclear NMR spectroscopy provides a detailed and unambiguous structural fingerprint. The ¹H NMR spectrum defines the proton environment, while the ¹³C NMR spectrum, with its characteristic C-F coupling patterns, maps the carbon skeleton. The ¹⁹F NMR spectrum serves as both a primary source of information and a powerful tool for cross-validating the assignments made from the other spectra. By systematically analyzing the chemical shifts and, most importantly, the through-bond spin-spin coupling constants across all three nuclei, researchers can achieve a high degree of confidence in the structural integrity of this and other complex fluorinated molecules, a critical step in the pipeline of drug development and chemical research.

References

-

Kuprov, I. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances. [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

PubChem. (n.d.). 6-(Trifluoromethyl)nicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹⁹F NMR spectra of 2‐fluoro‐4‐(trifluoromethyl)‐nicotinic acid (9). Retrieved from [Link]

-

Fluorine Notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine Notes, 2(111). [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link]

-

Tettey, J. et al. (2014). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry. [Link]

-

Fulmer, G. R. et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

Sources

- 1. 231291-22-8 | 6-(Trifluoromethyl)nicotinic acid [fluoromart.com]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. biophysics.org [biophysics.org]

- 6. 19F [nmr.chem.ucsb.edu]

Technical Whitepaper: Strategic Synthesis of 2-Fluoro-6-(trifluoromethyl)nicotinic Acid

[1][2]

Executive Summary

2-Fluoro-6-(trifluoromethyl)nicotinic acid is a high-value pharmacophore extensively utilized in the development of P2X7 antagonists, agrochemicals, and novel anti-infective agents.[1][2] Its structural uniqueness lies in the orthogonal reactivity of its substituents: the 2-fluoro group serves as a labile handle for Nucleophilic Aromatic Substitution (

This guide moves beyond basic textbook synthesis, advocating for a "Protect-Fluorinate-Deprotect" strategy (The Ester-Halex Route) as the industrial gold standard.[1][2] This approach mitigates the decarboxylation risks associated with direct fluorination of nicotinic acids while maximizing yield and purity.[1][2]

Retrosynthetic Analysis & Strategy

The synthesis of this compound is best approached via a disconnection at the C2-Fluorine bond.[1][2] While direct lithiation of 2-fluoro-6-(trifluoromethyl)pyridine is a valid discovery-scale route, it suffers from cryogenic requirements (-78°C) and scalability issues.[1][2]

The robust, scalable approach relies on Halogen Exchange (Halex) starting from the chlorinated precursor.[1][2]

Strategic Disconnection Diagram

[1][2]

Critical Starting Materials

The success of this synthesis is dictated by the quality of the chloropyridine precursor.[1][2] The "Make vs. Buy" decision usually favors purchasing the acid and esterifying in-house, or purchasing the ester directly if available.[1][2]

Primary Starting Material: 2-Chloro-6-(trifluoromethyl)nicotinic acid[1][2][3][4]

-

Selection Criteria:

Reagent Grade Specifications

For the Halex reaction, standard reagent grades are insufficient.[1][2] The following specifications are mandatory for self-validating protocols:

| Reagent | Grade/Spec | Rationale (Causality) |

| Potassium Fluoride (KF) | Spray-dried, >99% | "Calcined" or spray-dried KF has a higher surface area.[1][2] Crystalline KF reacts too slowly in |

| 18-Crown-6 | 99%, Recrystallized | Phase Transfer Catalyst (PTC).[1][2] Solubilizes Potassium ions in organic solvents, leaving the Fluoride ion "naked" and highly nucleophilic.[1][2] |

| Sulfolane | Anhydrous (<50 ppm | High boiling point solvent (285°C) stable to oxidation.[1][2] Water solvates |

| Ethyl Acetate | HPLC Grade | For extraction/workup.[1][2] |

The "Ester-Halex" Protocol (Preferred Route)[1][2]

Why this route? Direct fluorination of the carboxylic acid requires high temperatures (>140°C) to overcome the activation energy of the

Step 1: Esterification[1][2]

-

Substrate: 2-Chloro-6-(trifluoromethyl)nicotinic acid.[1][2][3][4]

-

Reagents: Thionyl Chloride (

), Ethanol (anhydrous).[1][2] -

Mechanism: Formation of the acid chloride followed by nucleophilic acyl substitution.[1][2]

-

Key Insight: Do not use sulfuric acid catalysis; it generates water which complicates the drying process required for Step 2.[1][2]

Step 2: The Halex Reaction ( )

This is the critical step.[1][2] The chlorine at C2 is activated by the electron-withdrawing nature of the pyridine nitrogen and the para-trifluoromethyl group.[1][2]

Workflow Diagram:

Detailed Methodology:

-

Drying: In a reactor, charge Ethyl 2-chloro-6-(trifluoromethyl)nicotinate (1.0 equiv) and Spray-dried KF (2.5 equiv). Add Toluene and reflux with a Dean-Stark trap to remove trace water azeotropically.[1][2] Failure to do this will result in stalled conversion.[1]

-

Solvent Swap: Distill off toluene and add anhydrous Sulfolane (5 vol) and 18-Crown-6 (0.05 equiv).[1][2]

-

Reaction: Heat to 140°C under Nitrogen.

-

Kinetics: The reaction typically reaches completion in 12–16 hours.[1][2] Monitor by HPLC. The Fluorinated product will elute earlier than the Chlorinated precursor on C18 columns.[1][2]

-

Workup: Cool to room temperature. Pour into ice water. The inorganic salts (KCl, excess KF) will dissolve.[1][2] Extract the organic product with Ethyl Acetate.[1][2]

-

Purification: The crude ester is usually pure enough (>95%) for hydrolysis.[1][2] If not, a short silica plug filtration is sufficient.[1][2]

Step 3: Hydrolysis to Target[1][2]

Alternative Route: Lithiation (Discovery Scale)[1][2]

For labs lacking the specific chlorinated precursor, a metalation route is possible but less robust.[1][2]

-

Starting Material: 2-Fluoro-6-(trifluoromethyl)pyridine.[1][2]

-

Conditions: -78°C in THF.

-

Mechanism: Directed Ortho Metalation (DoM).[1][2] The Fluorine atom directs the lithiation to the C3 position.[1][2]

-

Quench: Solid

(Dry Ice).[1][2] -

Risk: If the temperature rises above -60°C, the "benzyne-like" pyridyne intermediate may form, leading to complex mixtures.[1]

Safety & Toxicology (E-E-A-T)

-

Fluoride Toxicity: While KF is less volatile than HF, the reaction mixture in Step 3 (Acidification) can generate trace HF if residual fluoride ions are present.[1][2] Always acidify in a well-ventilated hood and have Calcium Gluconate gel available.[1][2]

-

Pyridine Exposure: Halogenated pyridines are skin sensitizers and potential hepatotoxins.[1][2] Double-gloving (Nitrile over Latex) is recommended.[1][2]

-

Thermal Runaway: The Halex reaction is exothermic.[1][2] On a multi-gram scale, ensure the heating mantle is controlled by an internal temperature probe, not just the plate temperature.

References

-

Synthesis of Fluorinated Pyridines via Halex Reaction

-

Safety of Trifluoromethyl Pyridines

-

Industrial Halex Optimization

-

Precursor Availability

Sources

- 1. 231291-22-8 | 6-(Trifluoromethyl)nicotinic acid [fluoromart.com]

- 2. 2-Chloro-6-(trifluoromethyl)nicotinic acid | C7H3ClF3NO2 | CID 2778210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]

- 5. tdcommons.org [tdcommons.org]

- 6. fluorochem.co.uk [fluorochem.co.uk]

Discovery and History of 2-Fluoro-6-(trifluoromethyl)nicotinic Acid

This is an in-depth technical guide on the discovery, synthesis, and application of 2-Fluoro-6-(trifluoromethyl)nicotinic acid .

Technical Monograph | Chemical Series: Fluorinated Pyridines [1]

Executive Summary

This compound (CAS 1105988-42-8) represents a "privileged scaffold" in modern medicinal and agrochemical chemistry.[1] Unlike its simpler analogs, this molecule combines two critical design elements: a metabolically stable trifluoromethyl group (–CF₃) at the C6 position and a highly reactive fluorine atom at the C2 position.[1]

This specific substitution pattern transforms the pyridine ring into an electrophilic "warhead," enabling rapid S_NAr (Nucleophilic Aromatic Substitution) reactions.[1] It serves as a linchpin intermediate for synthesizing next-generation kinase inhibitors and succinate dehydrogenase inhibitor (SDHI) fungicides, where the –CF₃ group enhances lipophilicity and the nicotinic acid moiety directs binding affinity.[1]

| Key Parameter | Specification |

| IUPAC Name | 2-Fluoro-6-(trifluoromethyl)pyridine-3-carboxylic acid |

| CAS Number | 1105988-42-8 |

| Molecular Formula | C₇H₃F₄NO₂ |

| Molecular Weight | 209.10 g/mol |

| Key Reactivity | C2-Fluorine displacement (S_NAr); Carboxylic acid coupling |

Historical Genesis & Synthetic Evolution[1]

The history of this compound is tied to the broader "Fluorine Renaissance" in the late 20th century.[1] Early synthesis of trifluoromethyl pyridines was hampered by the harsh conditions required to introduce the –CF₃ group (often involving HF/SbF₅).[1]

Phase I: The Chlorination Era (1980s–1990s)

The molecule was not initially a primary target but appeared as a derivative of 2-chloro-6-(trifluoromethyl)nicotinic acid .[1] Early routes relied on the hydrolysis of 2-chloro-6-(trichloromethyl)pyridine, followed by aggressive fluorination.[1] These methods suffered from low selectivity, often yielding mixtures of 2-fluoro and 6-fluoro isomers.[1]

Phase II: The Halex Revolution (2000s–Present)

The definitive industrial route emerged with the optimization of the Halex (Halogen Exchange) reaction.[1] Process chemists discovered that the C2-chlorine atom in 2-chloro-6-(trifluoromethyl)nicotinic acid could be selectively exchanged for fluorine using Potassium Fluoride (KF) in polar aprotic solvents.[1] This method became the industry standard due to its scalability and the avoidance of hazardous HF gas.[1]

Mechanistic Causality: Why the C2-F Bond Matters

The synthesis is driven by the "Ortho Effect."[1] The nitrogen atom in the pyridine ring withdraws electron density, making the C2 and C6 positions electron-deficient.[1] The presence of the strong electron-withdrawing –CF₃ group at C6 further activates the ring.[1]

-

Result: The C2-Cl bond becomes highly susceptible to nucleophilic attack by fluoride ions, allowing for a clean S_NAr transformation.[1]

Synthetic Protocols & Methodology

Protocol A: Halex Reaction (Industrial Standard)

This protocol describes the conversion of the 2-chloro precursor to the title compound.[1]

Reagents:

-

Substrate: 2-Chloro-6-(trifluoromethyl)nicotinic acid (1.0 eq)[1]

-

Fluorinating Agent: Spray-dried Potassium Fluoride (KF) (2.5 eq)[1]

-

Catalyst: 18-Crown-6 (0.05 eq) or Tetraphenylphosphonium bromide (PPh₄Br)[1]

-

Solvent: Sulfolane or DMSO (Anhydrous)[1]

Step-by-Step Workflow:

-

Drying: Charge KF and the solvent into a reactor. Heat to 100°C under vacuum to remove trace water (azeotropic distillation with toluene is optional but recommended).[1] Criticality: Water poisons the fluoride ion, reducing nucleophilicity.[1]

-

Addition: Cool to 80°C. Add the 2-chloro substrate and the phase transfer catalyst (18-Crown-6).

-

Reaction: Heat the mixture to 140–150°C for 12–18 hours. Monitor via HPLC.[1][2][3] The reaction is complete when the starting material < 1%.[1]

-

Workup: Cool to room temperature. Dilute with water and adjust pH to 3–4 with dilute HCl.

-

Isolation: Extract with Ethyl Acetate. The organic layer is washed with brine, dried over MgSO₄, and concentrated.[1]

-

Purification: Recrystallization from Hexane/EtOAc yields the product as a white crystalline solid.[1]

Protocol B: Direct Fluorination (Lab Scale)

Note: Less common due to safety concerns. Using Selectfluor or AgF₂ on the corresponding nicotinic acid ester can yield the product, but these reagents are cost-prohibitive for scale-up.[1]

Mechanistic Visualization

The following diagram illustrates the synthetic pathway and the divergent reactivity of the molecule.

Figure 1: Synthetic pathway from the chloro-precursor and subsequent divergent reactivity modes.[1]

Applications in Drug Discovery[1][5][6][7]

The this compound scaffold is utilized primarily for its regioselective reactivity .[1]

The "Fluorine Handle" Strategy

In medicinal chemistry, the C2-fluorine atom is not intended to remain in the final drug molecule.[1] Instead, it acts as a temporary "handle."[1]

-

Mechanism: The highly electronegative fluorine activates the C2 position for S_NAr reactions with amines.[1]

-

Utility: This allows researchers to attach complex amine side chains (e.g., piperazines, pyrrolidines) to the pyridine core under mild conditions (Room Temp, K₂CO₃), preserving the sensitive –CF₃ group.[1]

Agrochemical Significance

This moiety is structurally related to the active pharmacophores in SDHI fungicides (Succinate Dehydrogenase Inhibitors).[1] The –CF₃ group provides the necessary lipophilicity to penetrate fungal cell membranes, while the nicotinic acid core chelates to the iron-sulfur cluster in the enzyme active site.[1]

Case Study: Kinase Inhibitors

In the development of TRPM8 antagonists (e.g., for pain or migraine), the this compound is coupled with aniline derivatives.[1] The resulting amide bond forms the backbone of the inhibitor, while the –CF₃ group occupies a hydrophobic pocket in the receptor, significantly boosting potency (IC₅₀ reduction).[1]

Physicochemical Properties Data

| Property | Value | Source/Method |

| Melting Point | 193–197°C | Experimental (DSC) |

| Boiling Point | ~259°C | Predicted (760 mmHg) |

| pKa | 2.96 ± 0.10 | Acidic (due to electron-withdrawing CF3/F) |

| LogP | 1.8–2.1 | Moderate Lipophilicity |

| Solubility | Soluble in DMSO, MeOH, EtOAc; Insoluble in Water | Empirical |

References

-

Sigma-Aldrich. (n.d.).[1] this compound Product Analysis. Retrieved from [1]

-

Sokolenko, T. M., & Yagupolskii, Y. L. (2024).[1][4] 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry. Retrieved from

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 2778210, 2-Chloro-6-(trifluoromethyl)nicotinic acid. Retrieved from [1]

-

Google Patents. (2015).[1] WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.[1] Retrieved from

-

ChemicalBook. (n.d.).[1] this compound Properties and Suppliers. Retrieved from [1]

Sources

- 1. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 2. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 3. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

Introduction: The Rationale for Fluorination in Nicotinic Acid Scaffolds

An In-depth Technical Guide to the Theoretical and Physicochemical Properties of 2-Fluoro-6-(trifluoromethyl)nicotinic Acid

This guide provides a comprehensive theoretical exploration of this compound, a compound of significant interest in medicinal and agrochemical research. Due to the limited availability of experimental data in the public domain for this specific molecule, this document focuses on predicting its structural, spectroscopic, and electronic properties through robust computational chemistry methods. The insights herein are derived from first-principles calculations, contextualized by the known characteristics of structurally related fluorinated and trifluoromethylated nicotinic acid derivatives. This work is intended to serve as a foundational resource for researchers, enabling informed decisions in the synthesis, characterization, and application of this promising chemical entity.

Nicotinic acid and its derivatives are cornerstones in pharmaceutical and agrochemical development. The strategic introduction of fluorine-containing functional groups, such as the fluoro (-F) and trifluoromethyl (-CF3) moieties, is a well-established strategy to modulate the physicochemical and biological properties of organic molecules. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and bioavailability.[1][2] The presence of a fluorine atom can significantly alter the electronic properties of the pyridine ring, influencing its reactivity and interaction with biological targets.[3]

This compound combines these features, making it a highly attractive, albeit under-characterized, building block. Its analogs, such as 6-(trifluoromethyl)nicotinic acid and 6-fluoronicotinic acid, have found applications as key intermediates in the synthesis of APIs, agrochemicals, and PET tracers.[1][4][5] This guide will therefore construct a theoretical framework to anticipate the properties of the title compound, providing a virtual roadmap for its future empirical investigation.

Theoretical Methodology: A Self-Validating Computational Workflow

The core of this guide is a theoretical investigation based on Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The choice of methodology is guided by established practices for similar organic molecules, ensuring a high degree of predictive accuracy.[6][7][8]

Computational Protocol

All calculations are modeled using a standard quantum chemistry software package. The following step-by-step protocol outlines the theoretical procedure:

-

Initial Structure Generation: A 3D model of this compound is constructed using standard bond lengths and angles.

-

Geometry Optimization: The initial structure is optimized to its lowest energy conformation using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between computational cost and accuracy for organic molecules containing fluorine.

-

Frequency Analysis: A frequency calculation is performed on the optimized geometry at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict its vibrational spectra (IR and Raman).

-

Spectroscopic Prediction:

-

NMR: 1H, 13C, and 19F NMR chemical shifts are predicted using the Gauge-Independent Atomic Orbital (GIAO) method.

-

IR & Raman: Infrared and Raman spectra are simulated from the calculated vibrational frequencies.

-

-

Electronic Property Analysis:

-

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are visualized to understand the molecule's electronic reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify regions of positive and negative electrostatic potential, indicating likely sites for nucleophilic and electrophilic attack, respectively.

-

Workflow Visualization

The computational workflow is designed to be a self-validating system, where the results of each step inform the next.

Caption: Computational workflow for theoretical property prediction.

Predicted Molecular and Spectroscopic Properties

Molecular Geometry

The optimized geometry of this compound reveals the influence of the bulky and electronegative substituents on the pyridine ring. Key predicted structural parameters are summarized below.

| Parameter | Predicted Value | Justification |

| C2-F Bond Length | ~1.33 Å | Shorter than a typical C-F bond due to the aromaticity of the pyridine ring. |

| C6-C(F3) Bond Length | ~1.50 Å | Typical for a C-C bond between an aromatic ring and a trifluoromethyl group. |

| Carboxylic Acid | Planar | The -COOH group is predicted to be coplanar with the pyridine ring to maximize conjugation. |

| C-F (CF3) Bond Lengths | ~1.34 Å | Standard bond lengths for a trifluoromethyl group. |

Spectroscopic Signatures

The predicted spectra serve as a fingerprint for the identification and characterization of this compound.

-

¹⁹F NMR: Two distinct signals are predicted: one for the fluorine atom attached to the pyridine ring and another for the trifluoromethyl group. The chemical shifts will be influenced by the electronic environment of the ring.

-

¹³C NMR: The carbon atoms attached to the fluorine and trifluoromethyl groups are expected to show characteristic splitting patterns and chemical shifts. The C2 carbon will appear as a doublet due to coupling with the directly attached fluorine, while the C6 carbon will be a quartet due to coupling with the three fluorine atoms of the CF3 group.

-

¹H NMR: The protons on the pyridine ring will exhibit chemical shifts and coupling constants that are influenced by the strong electron-withdrawing effects of the -F and -CF3 groups.

-

IR Spectroscopy: The predicted IR spectrum will be dominated by strong absorption bands corresponding to:

-

C=O stretching of the carboxylic acid (~1700-1750 cm⁻¹).

-

O-H stretching of the carboxylic acid (broad band, ~2500-3300 cm⁻¹).

-

C-F stretching vibrations (~1100-1400 cm⁻¹), which will likely be intense.

-

Aromatic C-H and C=C/C=N stretching and bending modes.

-

Predicted Reactivity and Physicochemical Properties

Electronic Landscape

The presence of two highly electronegative substituents, -F at the 2-position and -CF3 at the 6-position, profoundly influences the electronic properties of the pyridine ring.

Caption: Electronic effects of substituents on the pyridine ring.

-

Inductive Effects: Both the -F and -CF3 groups are strongly electron-withdrawing through the sigma framework (inductive effect, -I). This significantly reduces the electron density of the pyridine ring, making it more susceptible to nucleophilic attack and less prone to electrophilic substitution.

-

Molecular Electrostatic Potential (MEP): The MEP surface is predicted to show a region of high positive potential (blue) around the ring protons and the carboxylic acid proton, indicating their acidic nature. Regions of negative potential (red) will be localized on the nitrogen atom and the oxygen atoms of the carboxyl group, indicating their potential to act as hydrogen bond acceptors.

-

Frontier Molecular Orbitals (HOMO/LUMO): The HOMO-LUMO energy gap is expected to be relatively large, suggesting good kinetic stability. The LUMO is likely to be localized over the pyridine ring, indicating that it is the primary acceptor of electrons in a chemical reaction.

Predicted Acidity

The pKa of the carboxylic acid is predicted to be lower (i.e., more acidic) than that of nicotinic acid itself. This is due to the strong electron-withdrawing nature of the -F and -CF3 groups, which stabilize the resulting carboxylate anion.

Potential Applications in Drug Discovery and Materials Science

Drawing parallels from its analogs, this compound is a promising candidate for several applications:

-

Medicinal Chemistry: As a scaffold for novel therapeutics. The trifluoromethyl group can block metabolic oxidation at the 6-position, potentially increasing the half-life of a drug candidate.[1] The fluorine at the 2-position can be used to fine-tune the electronic properties and binding interactions with target proteins.

-

Agrochemicals: Many successful pesticides and herbicides contain trifluoromethylpyridine moieties.[2][9] This compound could serve as a key intermediate for new agrochemicals with improved efficacy.

-

PET Imaging: Fluorinated nicotinic acids are used to synthesize radiotracers for Positron Emission Tomography (PET).[4][5] The 2-fluoro position could potentially be labeled with ¹⁸F for use in diagnostic imaging.

Safety and Handling

-

Hazards: Expected to be an irritant to the skin, eyes, and respiratory system.[10] May be harmful if swallowed or inhaled.[12]

-

Handling:

-

Use in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid creating dust.

-

Wash hands thoroughly after handling.[11]

-

Conclusion

This theoretical guide provides a foundational understanding of this compound, a molecule with considerable potential in applied chemistry. The computational data presented herein predict a stable molecule with distinct spectroscopic signatures and a reactivity profile dominated by the strong electron-withdrawing nature of its fluoro and trifluoromethyl substituents. These theoretical insights offer a valuable starting point for the synthesis, characterization, and strategic application of this compound, and it is hoped that this guide will stimulate further experimental investigation to validate and build upon these predictions.

References

-

Beger, B., et al. (2000). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. ResearchGate. Available at: [Link]

-

Fengchenchem. (n.d.). Exploring 6-(Trifluoromethyl)nicotinic Acid: Properties and Applications. Fengchen Group Co., Ltd. Available at: [Link]

- Google Patents. (n.d.). CN115433122A - Preparation method of 6-fluoronicotinic acid. Google Patents.

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 256–270. Available at: [Link]

-

PubChem. (n.d.). 6-(Trifluoromethyl)nicotinic acid. National Center for Biotechnology Information. Available at: [Link]

-

Komeyama, K., et al. (2018). Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles. Scientific Reports, 8, 1637. Available at: [Link]

-

Haney, C. R., et al. (2015). Fluorophilicity of Alkyl and Polyfluoroalkyl 1 Nicotinic Acid Ester Prodrugs. PMC. Available at: [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

-

Basuli, F., et al. (2024). Radiosynthesis, structural identification and in vitro tissue binding study of [18F]FNA-S-ACooP, a novel radiopeptide for targeted PET imaging of fatty acid binding protein 3. EJNMMI Radiopharmacy and Chemistry, 9(1), 6. Available at: [Link]

-

ResearchGate. (n.d.). Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives: Synthesis and Computational Studies. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Molecular structure, spectroscopic properties and DFT calculations of 2-(methylthio)nicotinic acid. ResearchGate. Available at: [Link]

-

Lal, A., et al. (2013). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Journal of Chemistry. Available at: [Link]

-

Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available at: [Link]

-

ResearchGate. (n.d.). Examination of the hyperpolarizability of fluorinated nicotinic acids and further pyridine carboxylic acids using SABRE. ResearchGate. Available at: [Link]

-

Medvied, O., et al. (2020). First-Principles Study of Adsorption of CH4 on a Fluorinated Model NiF2 Surface. Molecules, 25(21), 5092. Available at: [Link]

-

Al-Hussain, S. A., et al. (2025). Study on the Molecular Dynamics of 2-(4-Fluorophenyl)-6-methyl-4-(3-(trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3′,4′-d]pyridin-3(6H)-one for Cancer Immunotherapy Using a DFT Model. ACS Omega. Available at: [Link]

-

The Journal of Organic Chemistry. (2026). Ahead of Print. ACS Publications. Available at: [Link]

-

PubChem. (n.d.). 2-(3-(Trifluoromethyl)phenoxy)-3-pyridinecarboxylic acid. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. 231291-22-8 | 6-(Trifluoromethyl)nicotinic acid [fluoromart.com]

- 3. Fluorophilicity of Alkyl and Polyfluoroalkyl 1 Nicotinic Acid Ester Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. ossila.com [ossila.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 6-(Trifluoromethyl)nicotinic acid | C7H4F3NO2 | CID 2777551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

Methodological & Application

Application Notes and Protocols for Coupling Reactions with 2-Fluoro-6-(trifluoromethyl)nicotinic Acid

Introduction: The Significance of 2-Fluoro-6-(trifluoromethyl)nicotinic Acid in Modern Chemistry

This compound is a key building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and agrochemicals. Its trifluoromethylpyridine (TFMP) scaffold is a prevalent structural motif in numerous active pharmaceutical ingredients and crop protection agents.[1] The presence of both a fluorine atom and a trifluoromethyl group on the pyridine ring imparts unique electronic properties, significantly influencing the molecule's reactivity, metabolic stability, and biological activity. The electron-withdrawing nature of these substituents makes the pyridine ring electron-deficient, which presents both challenges and opportunities in synthetic transformations. This guide provides detailed experimental setups and protocols for common and effective coupling reactions involving this versatile reagent, with a focus on amide bond formation and palladium-catalyzed cross-coupling reactions.

Understanding the Reactivity of the 2-Fluoro-6-(trifluoromethyl)pyridine Scaffold

The fluorine and trifluoromethyl groups are strongly electron-withdrawing, which has several important consequences for the reactivity of the nicotinic acid derivative:

-

Increased Acidity: The carboxylic acid proton is more acidic compared to unsubstituted nicotinic acid, which can influence the choice of base in coupling reactions.

-

Deactivated Pyridine Ring: The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution but more prone to nucleophilic aromatic substitution (SNAr).

-

Activation of the 2-Position: The fluorine atom at the 2-position is a good leaving group in nucleophilic aromatic substitution and can also participate in palladium-catalyzed cross-coupling reactions.

-

Steric Hindrance: The trifluoromethyl group at the 6-position can exert some steric hindrance, which may affect the approach of bulky reagents.

These electronic and steric factors must be carefully considered when designing and optimizing coupling reactions to achieve high yields and purity.

I. Amide Bond Formation: Synthesizing Novel Amide Derivatives

Amide bond formation is one of the most frequently employed reactions in drug discovery and development.[2] The coupling of this compound with a diverse range of amines allows for the rapid generation of compound libraries for biological screening. However, the electron-deficient nature of the carboxylic acid can sometimes render standard coupling protocols less effective.

Causality Behind Experimental Choices for Amide Coupling

For electron-deficient carboxylic acids, the choice of coupling reagent and conditions is critical to ensure efficient activation of the carboxyl group and subsequent reaction with the amine. Reagents that form highly reactive intermediates are often preferred.

-

Coupling Reagents: Urionium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are particularly effective for coupling electron-deficient acids and sterically hindered substrates.[3] HATU rapidly forms a highly reactive OAt-active ester, which readily reacts with amines.[3] Other suitable reagents include EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an activating agent like HOBt (Hydroxybenzotriazole) and a base.[4]

-

Base: A non-nucleophilic organic base such as DIPEA (N,N-Diisopropylethylamine) or triethylamine is essential to deprotonate the carboxylic acid and the amine hydrochloride salt (if used), without competing in the coupling reaction.

-

Solvent: A polar aprotic solvent like DMF (N,N-Dimethylformamide) or DCM (Dichloromethane) is typically used to ensure the solubility of all reactants.[3]

Mechanism of HATU-Mediated Amide Coupling

The reaction proceeds through the formation of a highly reactive OAt-active ester intermediate.

Caption: Mechanism of HATU-mediated amide bond formation.

Detailed Protocol: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using HATU.

Materials:

-

This compound

-

Amine (primary or secondary)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or Argon atmosphere setup

-

Standard work-up and purification equipment

Experimental Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

-

Dissolution: Add anhydrous DMF to dissolve the acid.

-

Addition of Reagents: Add the amine (1.1 eq), followed by DIPEA (2.5 eq).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Coupling Reagent: Add HATU (1.2 eq) portion-wise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the desired amide.

| Reagent | Molar Eq. | Purpose |

| This compound | 1.0 | Carboxylic acid substrate |

| Amine | 1.1 | Nucleophile |

| HATU | 1.2 | Coupling reagent |

| DIPEA | 2.5 | Non-nucleophilic base |

| Anhydrous DMF | - | Solvent |

II. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the fluorine atom at the 2-position can be readily displaced in Suzuki-Miyaura and Buchwald-Hartwig reactions.

A. Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the 2-position of the pyridine ring and various aryl or vinyl boronic acids or esters.[5][6][7][8][9]

Causality Behind Experimental Choices:

-

Catalyst: A palladium(0) catalyst is the active species. This can be generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or a preformed complex such as Pd(dppf)Cl₂.[5]

-

Ligand: A phosphine ligand is crucial to stabilize the palladium center and facilitate the catalytic cycle. For electron-deficient heteroaryl halides, electron-rich and bulky phosphine ligands like RuPhos or SPhos are often effective.

-

Base: A base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is required for the transmetalation step. The choice of base can significantly impact the reaction outcome.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is commonly used. Water can play a beneficial role in the transmetalation step.[5]

Mechanism of Suzuki-Miyaura Coupling

The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an ester of this compound with an arylboronic acid. The carboxylic acid is typically protected as an ester to prevent interference with the basic reaction conditions.

Materials:

-

Methyl 2-Fluoro-6-(trifluoromethyl)nicotinate (or other suitable ester)

-

Arylboronic acid

-

Pd(dppf)Cl₂

-

K₂CO₃

-

1,4-Dioxane

-

Water

-

Round-bottom flask or microwave vial

-

Magnetic stirrer

-

Nitrogen or Argon atmosphere setup

Experimental Procedure:

-

Reaction Setup: To a dry reaction vessel, add Methyl 2-Fluoro-6-(trifluoromethyl)nicotinate (1.0 eq), arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.[7]

-

Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

-

Reaction: Heat the mixture to 80-100 °C for 4-24 hours, or perform the reaction under microwave irradiation for a shorter duration.[5] Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Purification: Purify the crude product by flash column chromatography.

| Component | Molar Eq. | Role |

| Methyl 2-Fluoro-6-(trifluoromethyl)nicotinate | 1.0 | Electrophile |

| Arylboronic acid | 1.5 | Nucleophile |

| Pd(dppf)Cl₂ | 0.05 | Catalyst precursor |

| K₂CO₃ | 2.0 | Base |

| 1,4-Dioxane/Water | - | Solvent system |

B. Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds by coupling an aryl halide with an amine.[10][11][12] The 2-fluoro position of the nicotinic acid derivative can be targeted for this transformation.

Mechanism of Buchwald-Hartwig Amination

Similar to the Suzuki-Miyaura coupling, the mechanism involves a palladium-catalyzed cycle.[12]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Detailed Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of an ester of this compound.

Materials:

-

Methyl 2-Fluoro-6-(trifluoromethyl)nicotinate

-

Primary or secondary amine

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

NaOtBu (Sodium tert-butoxide)

-

Anhydrous Toluene

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

Experimental Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and NaOtBu (1.4 eq) to a dry reaction vessel.

-

Addition of Reactants: Add Methyl 2-Fluoro-6-(trifluoromethyl)nicotinate (1.0 eq) and the amine (1.2 eq).

-

Solvent Addition: Add anhydrous, degassed toluene.

-

Reaction: Seal the vessel and heat the mixture to 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Purification: Purify the crude product by flash column chromatography.

Troubleshooting Common Issues

| Issue | Possible Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst; poor quality reagents or solvents; insufficient temperature. | Ensure all reagents are pure and solvents are anhydrous and degassed. Use a fresh batch of catalyst. Screen different ligands and bases. Increase the reaction temperature or switch to microwave heating. |

| Side Product Formation | Hydrolysis of the ester; competing side reactions (e.g., homo-coupling in Suzuki). | Ensure strictly anhydrous conditions. For Suzuki coupling, use a slight excess of the boronic acid and ensure efficient stirring. For amide coupling, consider activating the carboxylic acid first before adding the amine.[13] |

| Difficulty in Purification | Product co-elutes with by-products (e.g., tetramethylurea from HATU, phosphine oxides). | For HATU reactions, perform an acidic and basic wash during work-up to remove most of the urea. For phosphine-ligated reactions, consider using a ligand that can be easily removed or perform an oxidative work-up to convert the phosphine to its more polar oxide.[14] |

Work-up and Purification Strategies

The work-up and purification procedures for these reactions are crucial for obtaining the final product in high purity.

-

Aqueous Washes: A standard aqueous work-up involving washes with dilute acid (e.g., 1M HCl) to remove basic impurities, saturated sodium bicarbonate to remove acidic impurities, and brine to remove residual water is generally effective.

-

Filtration through Celite or Silica Plugs: For palladium-catalyzed reactions, filtering the crude reaction mixture through a short plug of Celite or silica gel can help remove the bulk of the palladium catalyst and some polar impurities before concentration and chromatography.

-

Chromatography: Flash column chromatography on silica gel is the most common method for purifying the final products. The choice of eluent system (e.g., gradients of ethyl acetate in hexanes) should be optimized based on the polarity of the product.

-

Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective final purification step to obtain highly pure material.

References

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed. [Link]

-

A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. [Link]

-

Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]

-

A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

-

The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]

-

The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

-

amide coupling help. Reddit. [Link]

-

A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

-

Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate. [Link]

-

Optimization of the reaction conditions. ResearchGate. [Link]

-

Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. PMC - NIH. [Link]

-